molecular formula C16H20N2O2S B2985066 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797027-86-1

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Numéro de catalogue: B2985066
Numéro CAS: 1797027-86-1
Poids moléculaire: 304.41
Clé InChI: SIXPDQAAMVKHIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group, a tolyl group, and a thiophenylmethyl group attached to a urea backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 2-methoxy-2-(o-tolyl)ethanol with a suitable thiophenylmethyl halide under basic conditions to form the intermediate 2-methoxy-2-(o-tolyl)ethyl thiophen-2-ylmethyl ether.

    Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the final product, this compound. This step typically requires the use of a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This includes the use of continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-(2-Methoxy-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

    1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various scientific research applications.

Activité Biologique

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique molecular structure, featuring a methoxy group, a tolyl group, and a thiophenylmethyl group attached to a urea backbone, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea. The molecular formula is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S, with a molecular weight of 304.41 g/mol. Its structure can be represented as follows:

InChI 1S C16H20N2O2S c1 12 6 3 4 8 14 12 15 20 2 11 18 16 19 17 10 13 7 5 9 21 13 h3 9 15H 10 11H2 1 2H3 H2 17 18 19 \text{InChI 1S C16H20N2O2S c1 12 6 3 4 8 14 12 15 20 2 11 18 16 19 17 10 13 7 5 9 21 13 h3 9 15H 10 11H2 1 2H3 H2 17 18 19 }

Antimicrobial and Antifungal Properties

Research indicates that compounds containing thiourea and urea functionalities exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes through enzyme inhibition or membrane interaction .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, related thio-urea compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-435), lung cancer (EKVX), and leukemia (RPMI-8226). The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity .

Cell Line IC50 (μM) Reference
MDA-MB-43515.1
EKVX25.9
RPMI-822621.5

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to cell survival.
  • Receptor Modulation : It may interact with cellular receptors affecting signal transduction pathways.
  • Gene Expression Regulation : The compound could influence gene expression related to cell growth and apoptosis .

Research Findings and Case Studies

A review of literature highlights the synthesis and evaluation of various thiourea derivatives, which emphasizes their broad-spectrum biological activities. In one study, a series of urea derivatives were synthesized and screened for their anticancer properties against different cell lines. The results indicated that modifications in the side chains significantly impacted their biological efficacy .

Example Case Study

In a comparative study on the anticancer effects of various thiourea derivatives:

  • Compound A (structurally similar to our target compound) exhibited an IC50 value of 25 μM against breast cancer cells.
  • Compound B showed selective activity against leukemia cells with an IC50 value of 18 μM.
    These findings suggest that structural variations can lead to significant differences in biological activity .

Q & A

Q. Basic: What synthetic routes are recommended for preparing 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves a two-step approach:

Preparation of intermediates :

  • The 2-methoxy-2-(o-tolyl)ethylamine intermediate can be synthesized via nucleophilic substitution of 2-(o-tolyl)ethyl bromide with methoxide, followed by amine protection/deprotection steps.
  • The thiophen-2-ylmethyl isocyanate (or isothiocyanate) can be prepared by reacting thiophen-2-ylmethanol with phosgene or thiophosgene under controlled conditions .

Urea formation :

  • React the amine intermediate with the isocyanate derivative in anhydrous dichloromethane or toluene under reflux (60–80°C) for 12–24 hours. Triethylamine (1.2–1.5 equivalents) is added to neutralize HCl byproducts .
  • Yield optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LC-MS. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for o-tolyl and thiophene), methoxy singlet (δ ~3.3 ppm), and urea NH protons (δ 5.5–6.5 ppm, broad).
    • ¹³C NMR : Confirm urea carbonyl (δ ~155–160 ppm) and aromatic carbons (δ 110–140 ppm) .
  • Mass Spectrometry (HRMS) : ESI+ or MALDI-TOF to verify molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula.
  • FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

  • Target Identification :
    • Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to identify potential targets.
    • Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
  • Cellular Assays :
    • Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).
    • Assess apoptosis via Annexin V/PI staining and caspase-3/7 activation .
  • Mechanistic Studies :
    • Western blotting to evaluate pathway markers (e.g., p53, Bcl-2, PARP cleavage).
    • siRNA knockdown of suspected targets to confirm functional relevance .

Q. Advanced: What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein crystal structures (e.g., kinases from PDB). Focus on hydrogen bonds with urea carbonyl and π-π stacking with aromatic groups .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD, RMSF, and ligand-protein interaction fingerprints.
  • QSAR Modeling :
    • Train models with datasets of analogous urea derivatives using MOE or RDKit. Validate with leave-one-out cross-validation .

Q. Basic: What are common impurities in the synthesis, and how are they identified and removed?

Methodological Answer:

  • Common Impurities :
    • Unreacted isocyanate (detected via IR at ~2270 cm⁻¹).
    • Di-substituted urea byproducts (e.g., bis-thiophen-2-ylmethyl urea, identified by HRMS).
  • Remediation :
    • Use scavenger resins (e.g., polymer-bound trisamine) to trap excess isocyanate.
    • Purify via preparative HPLC (C18 column, acetonitrile/water) or fractional crystallization .

Q. Advanced: How do structural modifications to the thiophene or o-tolyl groups affect pharmacokinetic properties?

Methodological Answer:

  • Thiophene Modifications :
    • Replace thiophene with furan or pyridine to alter logP and solubility. Assess via shake-flask method (OECD 105).
    • Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance metabolic stability (evaluate using liver microsomes) .
  • o-Tolyl Modifications :
    • Substitute methyl with bulkier groups (e.g., tert-butyl) to study steric effects on target binding (SPR assays).
    • Compare plasma protein binding (ultrafiltration) and bioavailability (rat PK studies) .

Q. Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Cytotoxicity : MTT or resazurin assays in 3–5 cancer cell lines (48–72 h exposure).
  • Enzyme Inhibition :
    • Test against recombinant enzymes (e.g., carbonic anhydrase, HDACs) using fluorogenic substrates.
  • Solubility and Stability :
    • Measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid.
    • Assess chemical stability via LC-MS after 24 h in PBS .

Q. Advanced: How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Source Analysis :
    • Compare cell line authenticity (STR profiling) and culture conditions (e.g., serum type, passage number).
    • Verify compound purity (>95% by HPLC) and storage conditions (desiccated, -20°C) .
  • Data Normalization :
    • Use standardized controls (e.g., NIH/NCATS guidelines) and report IC₅₀ values with 95% confidence intervals.
    • Perform meta-analysis using tools like RevMan to identify outliers .

Propriétés

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12-6-3-4-8-14(12)15(20-2)11-18-16(19)17-10-13-7-5-9-21-13/h3-9,15H,10-11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPDQAAMVKHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.